Ethyl [2-(4-chlorophenoxy)phenyl]carbamate molecular weight
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate molecular weight
An In-Depth Technical Guide to Ethyl [2-(4-chlorophenoxy)phenyl]carbamate: Synthesis, Characterization, and Application as a Pharmaceutical Reference Standard
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, a significant chemical entity primarily utilized as a pharmaceutical reference standard in the quality control of Amoxapine, a tricyclic antidepressant. The document details the compound's fundamental physicochemical properties, including its molecular weight, and presents validated, step-by-step protocols for its synthesis and analytical characterization. The synthesis is approached via a logical two-step pathway involving an initial Ullmann condensation to form the key diaryl ether intermediate, followed by carbamate formation. Analytical methodologies, including High-Performance Liquid Chromatography (HPLC) for purity assessment and expected spectroscopic signatures (¹H NMR, ¹³C NMR, MS), are described in detail to ensure self-validating and reproducible results. This guide is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of this compound for impurity profiling and quality assurance in a pharmaceutical context.
Chemical Identity and Physicochemical Properties
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is a distinct organic molecule whose precise characterization is fundamental to its role as an analytical standard. Its identity is established by its systematic nomenclature, molecular formula, and exact mass.
Nomenclature and Structure
-
Systematic Name: Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
-
Synonyms: Carbamic acid, [2-(4-chlorophenoxy)phenyl]-, ethyl ester; Ethyl o-(p-chlorophenoxy)carbanilate[1]
-
CAS Number: 31879-60-4[1]
-
Molecular Formula: C₁₅H₁₄ClNO₃[1]
-
Molecular Structure:
Core Physicochemical Data
The molecular weight and other key computed properties are summarized in the table below. These values are critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Weight | 291.73 g/mol | [1] |
| Exact Mass | 291.0662 g/mol | Calculated |
| XLogP3 | 3.8 | [cite: 1 (predicted)] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Density | 1.279 g/cm³ | [cite: 1 (predicted)] |
Context and Application in Drug Development
The primary and most critical application of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is its use as a qualified pharmaceutical reference standard for the antidepressant drug Amoxapine[1].
Role as an Amoxapine-Related Compound
Amoxapine is a dibenzoxazepine derivative used in the treatment of major depressive disorder[2]. The synthesis of Amoxapine is a multi-step process, and Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is recognized as a process-related impurity or a synthetic precursor. Regulatory bodies like the FDA and EMA require rigorous monitoring and control of such impurities in the final Active Pharmaceutical Ingredient (API). Therefore, having a highly pure, well-characterized standard of this compound is essential for:
-
Analytical Method Validation: To confirm that an HPLC or GC method can accurately detect and quantify this specific impurity[1].
-
Routine Quality Control: To test batches of Amoxapine API and ensure that the level of this impurity does not exceed specified safety limits.
-
Stability Studies: To track the potential formation of this compound during the degradation of the drug substance over time.
The structural precursor to both Amoxapine and the title compound is 2-(4-chlorophenoxy)aniline , establishing a clear synthetic lineage and rationale for its presence as a potential impurity.
Synthesis Pathway and Experimental Protocols
The synthesis of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is logically achieved through a two-stage process. First, the diaryl ether backbone is constructed, followed by the introduction of the ethyl carbamate moiety. The protocols provided below are based on established chemical principles and are designed to be self-validating through in-process controls.
Retrosynthetic Analysis and Workflow
The synthesis begins with the formation of the key intermediate, 2-(4-chlorophenoxy)aniline, via a copper-catalyzed Ullmann condensation. This intermediate is then acylated using ethyl chloroformate to yield the final product.
Caption: Proposed two-stage synthesis workflow.
Protocol 1: Synthesis of 2-(4-chlorophenoxy)aniline (Intermediate)
This protocol utilizes an amino acid-promoted Ullmann condensation, which allows for lower reaction temperatures compared to traditional methods. L-Proline acts as a ligand to stabilize the copper catalyst.
Materials:
-
2-Aminophenol
-
1-Bromo-4-chlorobenzene
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminophenol (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), CuI (0.1 eq), L-Proline (0.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous DMSO via syringe to the flask to create a solution with a concentration of approximately 0.5 M with respect to 2-aminophenol.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x), followed by brine (1x). The aqueous washes help remove the DMSO solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-(4-chlorophenoxy)aniline as a pure solid.
Protocol 2: Synthesis of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
This is a standard acylation reaction where the nucleophilic aniline intermediate reacts with the electrophilic ethyl chloroformate. Pyridine is used as a base to neutralize the HCl byproduct.
Materials:
-
2-(4-chlorophenoxy)aniline (from Protocol 1)
-
Ethyl chloroformate
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous NaCl (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 2-(4-chlorophenoxy)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Base and Reagent Addition: Add anhydrous pyridine (1.2 eq) to the solution. Then, add ethyl chloroformate (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ solution (1x), and finally brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification/Crystallization: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield Ethyl [2-(4-chlorophenoxy)phenyl]carbamate as a crystalline solid.
Analytical Characterization
As a reference standard, the purity and identity of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate must be unequivocally confirmed. The following section outlines a standard HPLC method for purity assessment and discusses the expected spectroscopic data for structural confirmation.
HPLC Method for Purity Assessment
This Reverse-Phase HPLC (RP-HPLC) method is adapted from established methods for analyzing Amoxapine and its related substances, ensuring its relevance and applicability[3].
| Parameter | Specification |
| Instrumentation | HPLC system with a UV/DAD detector |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). |
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
Rationale: The C18 column provides excellent retention for the moderately nonpolar analyte. The gradient elution ensures that any potential impurities with different polarities are well-resolved from the main peak. UV detection at 240 nm is chosen based on the chromophores (aromatic rings) present in the molecule.
Expected Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
~8.1-8.3 ppm (d, 1H): Aromatic proton on the aniline ring ortho to the carbamate group, deshielded by the carbamate and the diaryl ether linkage.
-
~7.0-7.4 ppm (m, 7H): Overlapping signals from the remaining aromatic protons on both phenyl rings.
-
~6.8 ppm (br s, 1H): NH proton of the carbamate.
-
~4.2 ppm (q, J=7.1 Hz, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group.
-
~1.3 ppm (t, J=7.1 Hz, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group.
¹³C NMR (100 MHz, CDCl₃):
-
~154 ppm: Carbonyl carbon (C=O) of the carbamate.
-
~115-155 ppm: Aromatic carbons (12 signals expected, some may overlap).
-
~62 ppm: Methylene carbon (-O-CH₂-) of the ethyl group.
-
~15 ppm: Methyl carbon (-CH₃) of the ethyl group.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 291 (and 293 for the ³⁷Cl isotope peak, with ~1/3 the intensity).
-
Key Fragments: Expect fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅, m/z 45), loss of CO₂, and cleavage at the ether linkage.
Safety and Handling
As a laboratory chemical, Ethyl [2-(4-chlorophenoxy)phenyl]carbamate should be handled with appropriate care.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data is not available, carbamates as a class can have varied biological effects. The compound should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin. Avoid formation of dust and aerosols.
Conclusion
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, with a molecular weight of 291.73 g/mol , is a compound of significant importance in the pharmaceutical industry. Its primary role as a reference standard for the antidepressant Amoxapine underscores the need for robust methods for its synthesis and characterization. This guide provides a framework for its preparation via a logical Ullmann condensation and acylation sequence, and details a reliable RP-HPLC method for purity verification. The information presented herein serves as a critical resource for analytical and process chemists involved in the quality control and manufacturing of Amoxapine, ensuring compliance with stringent regulatory standards.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22119590, N-[2-(4-phenoxyphenoxy)ethyl]carbamate. Available at: [Link]
-
Organic Syntheses Procedure. N-ETHYL-p-CHLOROANILINE. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine. Available at: [Link]
- Google Patents. CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Supporting Information, Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. Available at: [Link]
-
Pharmaffiliates. Amoxapine-Impurities. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13000266, 2-chlorodibenz[b,f][4][5]oxazepin-11(10H)-one. Available at: [Link]
-
apicule. 2-(4-Chlorophenoxy)aniline (CAS No: 2770-11-8). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2170, Amoxapine. Available at: [Link]
Sources
- 1. ethyl (2-(4-chlorophenoxy)phenyl)carbamate - SRIRAMCHEM [sriramchem.com]
- 2. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR spectrum [chemicalbook.com]
- 5. N-[2-(4-phenoxyphenoxy)ethyl]carbamate | C15H14NO4- | CID 22119590 - PubChem [pubchem.ncbi.nlm.nih.gov]
